molecular formula C10H13NO3 B13868603 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid

6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid

Cat. No.: B13868603
M. Wt: 195.21 g/mol
InChI Key: DLNGDIXASZULNV-UHFFFAOYSA-N
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Description

6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid is an organic compound with a pyridine ring substituted with a methyl group, an isopropoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Substitution Reactions: The introduction of the methyl and isopropoxy groups can be achieved through electrophilic aromatic substitution reactions. For example, the methyl group can be introduced using methyl iodide in the presence of a base, while the isopropoxy group can be introduced using isopropyl alcohol and a suitable catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenolates with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxaldehyde or 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid.

    Reduction: Formation of 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinemethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxylic acid: Lacks the methyl and isopropoxy groups, making it less hydrophobic and potentially less bioactive.

    3-Methyl-2-pyridinecarboxylic acid: Similar structure but lacks the isopropoxy group, which may affect its chemical reactivity and biological activity.

    6-Methyl-2-pyridinecarboxylic acid: Lacks the isopropoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinecarboxylic acid is unique due to the presence of both the methyl and isopropoxy groups, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic pockets in biological targets. This structural uniqueness may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-methyl-3-propan-2-yloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6(2)14-8-5-4-7(3)11-9(8)10(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

DLNGDIXASZULNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OC(C)C)C(=O)O

Origin of Product

United States

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